

L-368,899 hydrochloride chemical structure and properties

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Compound of Interest

Compound Name: L-368,899 hydrochloride

Cat. No.: B10768364

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L-368,899 Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-368,899 hydrochloride is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin receptor (OTR). Its ability to competitively block the actions of oxytocin has made it a valuable tool in pharmacological research, particularly in studies related to uterine contractility, social behavior, and other oxytocin-mediated physiological processes. This document provides an in-depth technical overview of the chemical structure, properties, mechanism of action, and key experimental methodologies associated with **L-368,899 hydrochloride**.

Chemical Structure and Properties

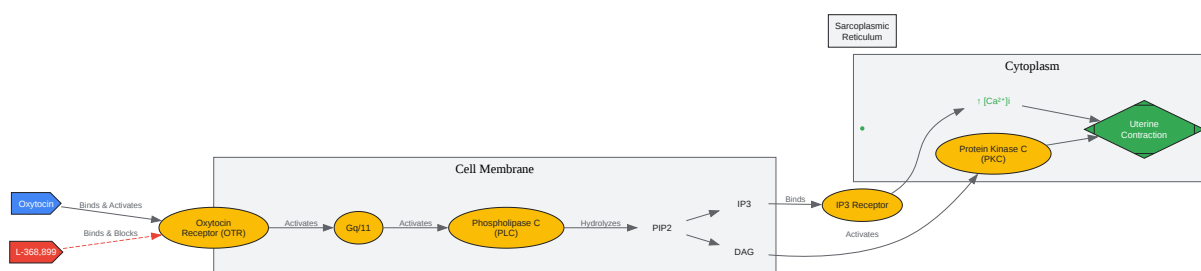
L-368,899 hydrochloride is a complex small molecule with the systematic IUPAC name (2S)-2-amino-N-((1S,2S)-7,7-dimethyl-1-(((4-(o-tolyl)piperazin-1-yl)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-yl)-4-(methylsulfonyl)butanamide hydrochloride.^[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |
|-------------------|---|--------------|
| IUPAC Name | (2S)-2-amino-N-((1S,2S)-7,7-dimethyl-1-(((4-(o-tolyl)piperazin-1-yl)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-yl)-4-(methylsulfonyl)butanamide hydrochloride | [1] |
| CAS Number | 160312-62-9 | [1] |
| Molecular Formula | C ₂₆ H ₄₃ ClN ₄ O ₅ S ₂ | [1] |
| Molecular Weight | 591.22 g/mol | |
| SMILES String | <chem>O=C(--INVALID-LINK--CCS(C)(=O)=O)N[C@H]1C[C@H]2CC[C@@]1(C2(C)C)CS(N3CCN(C4=C(C)C=CC=C4)CC3)(=O)=O.Cl</chem> | |
| Physical Form | Solid | |
| Purity | ≥98% | |
| Solubility | Soluble in DMSO and water | |

Mechanism of Action: Oxytocin Receptor Antagonism

L-368,899 hydrochloride functions as a competitive antagonist at the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR). The OTR is primarily coupled to the Gq/11 family of G-proteins. Upon binding of the endogenous ligand, oxytocin, the receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored calcium ions (Ca²⁺) into the cytoplasm. The elevated intracellular Ca²⁺ concentration, along with DAG-mediated activation of Protein Kinase C (PKC), ultimately results in smooth muscle contraction, such as in the uterus.

L-368,899, by binding to the OTR, prevents oxytocin from initiating this signaling cascade, thereby inhibiting its physiological effects.



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Caption: Oxytocin Receptor Signaling and L-368,899 Inhibition.

Pharmacological Properties

The pharmacological profile of **L-368,899 hydrochloride** has been characterized through various in vitro and in vivo studies.

In Vitro Binding Affinity and Potency

| Parameter | Species/Tissue | Value | Reference(s) |
|---|---------------------|--------|--------------|
| IC ₅₀ (Oxytocin Receptor) | Human Uterus | 26 nM | |
| IC ₅₀ (Oxytocin Receptor) | Rat Uterus | 8.9 nM | |
| pA ₂ (Oxytocin-induced contraction) | Isolated Rat Uterus | 8.9 | |
| IC ₅₀ (Vasopressin V _{1a} Receptor) | Not Specified | 370 nM | |
| IC ₅₀ (Vasopressin V ₂ Receptor) | Not Specified | 570 nM | |

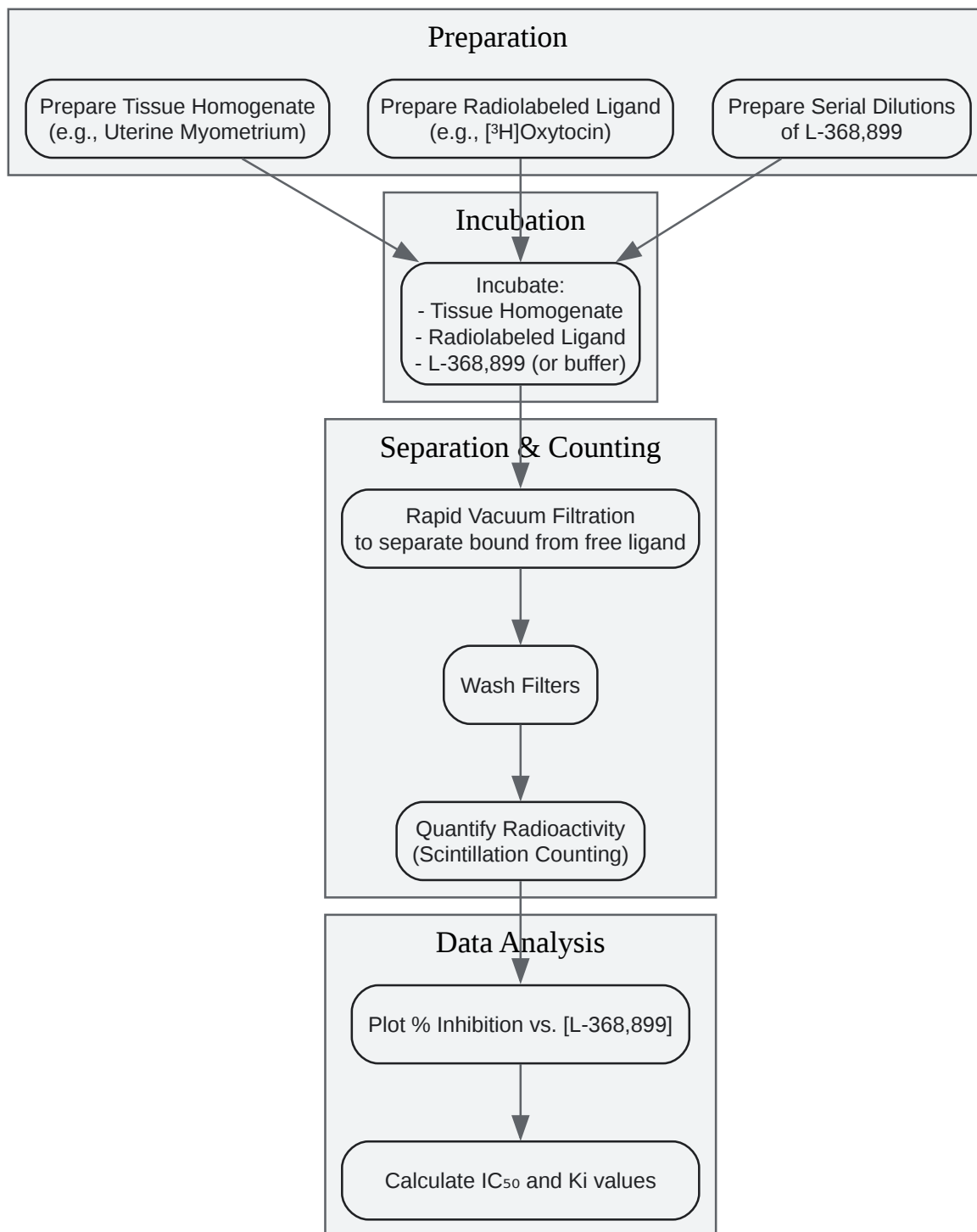
In Vivo Efficacy

| Parameter | Species | Route | Value | Reference(s) |
|---|---------|--------------------|------------|--------------|
| ED ₅₀ (Oxytocin-induced contraction) | Rat | Intravenous (i.v.) | 0.35 mg/kg | |

Experimental Protocols

Radioligand Binding Assay for Oxytocin Receptor Affinity

This protocol outlines the general procedure for determining the binding affinity of **L-368,899 hydrochloride** to the oxytocin receptor using a competitive radioligand binding assay.



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Caption: Workflow for Radioligand Binding Assay.

Methodology:

- **Tissue Preparation:** Uterine myometrial tissue from a suitable species (e.g., rat or human) is homogenized in a cold buffer solution. The homogenate is then centrifuged to pellet the cell membranes, which are resuspended in a fresh assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
- **Assay Setup:** The assay is typically performed in microtiter plates. To each well, the following are added in order:
 - Assay buffer
 - A fixed concentration of a radiolabeled oxytocin receptor agonist (e.g., [3 H]oxytocin).
 - Increasing concentrations of **L-368,899 hydrochloride** (the competitor). For determining total binding, buffer is added instead of the competitor. For non-specific binding, a high concentration of unlabeled oxytocin is added.
 - The membrane preparation.
- **Incubation:** The plates are incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.
- **Separation of Bound and Free Ligand:** The incubation is terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold wash buffer to remove any unbound radioligand.
- **Quantification:** The radioactivity retained on the filters is quantified using a liquid scintillation counter.
- **Data Analysis:** The specific binding is calculated by subtracting the non-specific binding from the total binding. The percentage of inhibition of specific binding at each concentration of L-368,899 is determined. These data are then plotted against the logarithm of the competitor concentration to generate a competition curve. The IC₅₀ value (the concentration of L-368,899 that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The inhibition constant (K_i) can then be calculated using the Cheng-Prusoff equation.

In Vitro Uterine Contraction Assay

This protocol describes the general methodology for assessing the inhibitory effect of **L-368,899 hydrochloride** on oxytocin-induced uterine contractions in an isolated organ bath system.

Methodology:

- **Tissue Preparation:** A segment of the uterus is obtained from a suitable animal model (e.g., a rat in estrus). The uterine horn is dissected and cut into longitudinal strips.
- **Organ Bath Setup:** The uterine strips are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously aerated with a gas mixture (e.g., 95% O₂ / 5% CO₂). One end of the strip is attached to a fixed hook, and the other end is connected to an isometric force transducer to record contractile activity.
- **Equilibration:** The tissue is allowed to equilibrate under a resting tension for a period of time until regular, spontaneous contractions are observed.
- **Oxytocin-Induced Contractions:** A cumulative concentration-response curve to oxytocin is generated to determine the EC₅₀ (the concentration of oxytocin that produces 50% of the maximal contractile response).
- **Antagonism Assay (pA₂ Determination):** The tissue is pre-incubated with a specific concentration of **L-368,899 hydrochloride** for a set period. A second cumulative concentration-response curve to oxytocin is then generated in the presence of the antagonist. This process is repeated with several different concentrations of L-368,899.
- **Data Analysis:** The magnitude of the rightward shift in the oxytocin concentration-response curve caused by L-368,899 is used to calculate the pA₂ value, which is a measure of the antagonist's potency.

Synthesis Overview

The synthesis of L-368,899 involves a multi-step process. A key step in the synthesis is the formation of the amide bond between the bicyclo[2.2.1]heptane core and the amino acid

derivative. A general method for this type of amide bond formation involves the use of a coupling reagent, such as a carbodiimide (e.g., EDC), in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to suppress racemization. The reaction is typically carried out in a two-phase solvent system of water and an immiscible organic solvent.

Conclusion

L-368,899 hydrochloride is a well-characterized and highly selective oxytocin receptor antagonist. Its robust pharmacological profile and oral bioavailability have established it as a critical research tool for investigating the multifaceted roles of the oxytocin system in both central and peripheral physiological processes. The experimental protocols detailed herein provide a foundation for the continued exploration of this compound's therapeutic potential and its utility in advancing our understanding of oxytocin signaling.

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References

- 1. benchchem.com [benchchem.com]
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